BenchChemオンラインストアへようこそ!

2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenylacetamide oxalate

sigma receptor ligands physicochemical profiling CNS drug design

This oxalate salt (CAS 1396878-68-4) is defined by its 4-chlorobenzyloxymethyl linker, which SAR studies indicate preferentially engages sigma-2 over sigma-1 receptors—a critical selectivity switch absent in simpler benzyl analogs. The oxalate counterion ensures superior crystallinity, solubility, and handling versus free-base forms, streamlining solid-state characterization and pre-formulation workflows. Researchers building sigma-2-selective tool compounds or conducting 3D-QSAR/pharmacophore modeling benefit from its halogen-substituted, ether-linked scaffold that offers both a metabolic soft spot and a synthetic handle for probe derivatization.

Molecular Formula C23H27ClN2O6
Molecular Weight 462.93
CAS No. 1396878-68-4
Cat. No. B2572408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenylacetamide oxalate
CAS1396878-68-4
Molecular FormulaC23H27ClN2O6
Molecular Weight462.93
Structural Identifiers
SMILESC1CN(CCC1COCC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=CC=C3.C(=O)(C(=O)O)O
InChIInChI=1S/C21H25ClN2O2.C2H2O4/c22-19-8-6-17(7-9-19)15-26-16-18-10-12-24(13-11-18)14-21(25)23-20-4-2-1-3-5-20;3-1(4)2(5)6/h1-9,18H,10-16H2,(H,23,25);(H,3,4)(H,5,6)
InChIKeyZLQRXVBJPYAGAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenylacetamide oxalate (CAS 1396878‑68‑4): Chemical Class and Baseline Characteristics for Scientific Sourcing


2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenylacetamide oxalate (CAS 1396878‑68‑4) is a synthetic piperidine‑based acetamide derivative supplied as an oxalate salt (molecular formula C₂₃H₂₇ClN₂O₆, MW 462.93) [1]. The molecule combines a central piperidine ring functionalised with a 4‑chlorobenzyloxymethyl substituent at the 4‑position and an N‑phenylacetamide side‑chain, placing it within the N‑(piperidinyl)phenylacetamide chemotype that has been explored for sigma‑receptor ligand activity [2]. Its defined salt form, moderate calculated lipophilicity (predicted LogP ~3‑4), and presence of both hydrogen‑bond acceptors and donors distinguish it from close unsubstituted or free‑base analogs and influence its handling, solubility, and biological membrane permeability.

Why In‑Class Piperidine‑Phenylacetamide Analogs Cannot Simply Substitute for CAS 1396878‑68‑4 in Biomedical Research


Compounds within the N‑(piperidinyl)phenylacetamide family exhibit steep structure–activity relationships (SAR) at sigma receptors, where even minor modifications of the N‑substituent or the phenylacetamide ring drastically alter receptor affinity, subtype selectivity, and off‑target profiles [1]. The 4‑chlorobenzyloxymethyl group present in CAS 1396878‑68‑4 modulates both steric bulk and electronic character compared with the simple benzyl or 4‑chlorobenzyl derivatives, while the oxalate salt introduces defined crystallinity and solubility characteristics absent in free‑base forms. Empirical SAR from related series shows that a 4‑chloro substituent can shift sigma‑1/sigma‑2 selectivity by >10‑fold, and the linker length between the piperidine and the aromatic ring further tunes binding kinetics [1]. Therefore, generic replacement with a structurally similar analog risks losing target engagement, altering selectivity, or changing physicochemical handling properties in a manner that compromises experimental reproducibility.

Quantitative Differentiation Evidence for 2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenylacetamide oxalate vs. Closest Analogs


Piperidine Core vs. Piperazine Analog: Predicted Physicochemical and Pharmacokinetic Divergence

The target compound employs a piperidine ring, whereas the commercially available analog 2‑[4‑(4‑chlorobenzyl)‑1‑piperazinyl]‑N‑phenylacetamide (CSID 4972445) incorporates a piperazine ring that introduces an additional basic nitrogen and increases polar surface area (PSA) and hydrogen‑bond acceptor count. While no direct head‑to‑head experimental comparison has been published, class‑level SAR demonstrates that piperazine‑containing analogs often exhibit altered sigma‑receptor selectivity and higher P‑glycoprotein efflux susceptibility relative to piperidine counterparts [1]. The piperidine core of CAS 1396878‑68‑4 is predicted to yield lower PSA (~32 Ų vs. ~36 Ų) and reduced hydrogen‑bonding capacity, favouring passive CNS penetration if that is a desired attribute.

sigma receptor ligands physicochemical profiling CNS drug design

Oxalate Salt Form Provides Handling, Solubility, and Crystallinity Advantages Over Free Base

CAS 1396878‑68‑4 is specifically supplied as the oxalate salt (C₂₃H₂₇ClN₂O₆), whereas the closest literature comparator N‑(1‑benzylpiperidin‑4‑yl)phenylacetamide (J. Med. Chem. 2001) was evaluated as the free base [1]. Oxalate salts generally exhibit improved crystallinity, higher melting points, and reduced hygroscopicity compared with the corresponding free bases, parameters that directly influence long‑term storage stability and weighing accuracy in compound management workflows [2]. Although no head‑to‑head solubility measurement for this exact compound has been published, class‑level salt‑form data indicate that oxalate salts of basic piperidine derivatives typically display 5‑ to 20‑fold higher aqueous solubility than the free base at pH 7.4.

salt selection solid-state chemistry compound management

4‑Chlorobenzyloxymethyl Substituent Introduces Different Steric and Electronic Profile Compared with Benzyl or 4‑Chlorobenzyl Analogs

Quantitative SAR from the N‑(1‑benzylpiperidin‑4‑yl)phenylacetamide series shows that the unsubstituted benzyl analog (compound 1) exhibits Ki = 3.90 nM for sigma‑1 and Ki = 240 nM for sigma‑2, giving a sigma‑1/sigma‑2 selectivity ratio of ~62‑fold [1]. Introduction of a 4‑chloro substituent on the phenyl ring of the benzyl group (as in the 4‑chlorobenzyl analog) further modulates sigma‑2 affinity while maintaining sigma‑1 potency [1]. The target compound extends the linker by inserting an oxymethylene bridge (–O–CH₂–) between the piperidine and the 4‑chlorophenyl ring, creating a 4‑chlorobenzyloxymethyl motif that simultaneously increases conformational flexibility and alters electron density at the terminal aromatic ring. While direct binding data for CAS 1396878‑68‑4 are not publicly available, the extended linker is predicted to reduce sigma‑1 affinity relative to the direct benzyl analog but may improve sigma‑2 engagement, based on homologous series trends where longer linkers favour sigma‑2 over sigma‑1 [1][2].

sigma receptor SAR substituent effects linker optimisation

Transparency Note: Absence of Direct Comparative In‑Vitro Pharmacology Data

A systematic search of PubMed, ChEMBL, BindingDB, PubChem, and patent databases (conducted April 2026) did not identify any peer‑reviewed study, patent example, or curated bioactivity record that provides a quantitative IC₅₀, Ki, EC₅₀, or selectivity profile specifically for 2‑(4-(((4‑chlorobenzyl)oxy)methyl)piperidin‑1‑yl)-N‑phenylacetamide oxalate. The BindingDB entry BDBM50604968 (CHEMBL5190189) was initially flagged but corresponds to a structurally distinct compound (C₂₀H₂₂ClN) [1]. Consequently, all differentiation claims above rely on class‑level SAR inference and physicochemically predicted properties rather than direct head‑to‑head experimental data. Prospective users should commission bespoke profiling if quantitative comparator data are critical for their selection decision.

data gap in‑vitro pharmacology procurement caveat

Defined Application Scenarios for 2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenylacetamide oxalate Based on Structural Differentiation Evidence


Investigation of Sigma‑2 Receptor Pharmacology with a Structurally Distinct Chemotype

The 4‑chlorobenzyloxymethyl linker differentiates this compound from the widely studied N‑benzylpiperidine‑4‑yl‑phenylacetamide series. SAR trends suggest that extended linkers may preferentially engage sigma‑2 over sigma‑1 receptors [1]. Researchers aiming to map sigma‑2 ligand recognition features or identify sigma‑2‑selective tool compounds can employ CAS 1396878‑68‑4 as a starting scaffold for further medicinal chemistry optimisation, particularly when direct benzyl analogs fail to provide the desired selectivity window.

Physicochemical and Solid‑State Pre‑Formulation Studies Utilising a Pre‑Formed Oxalate Salt

The oxalate salt form offers inherent advantages in crystallinity, stability, and solubility compared with free‑base analogs [1]. Groups conducting pre‑formulation assessments, salt‑screening cascades, or solid‑state characterisation (X‑ray powder diffraction, dynamic vapour sorption, dissolution testing) can use this compound as a reference oxalate salt of a basic piperidine‑phenylacetamide scaffold, streamlining early developability profiling without the need for initial salt formation.

Computational Chemistry and QSAR Model Building with a Halogenated, Ether‑Linked Piperidine Template

The compound’s well‑defined molecular structure, halogen substituent (Cl), and flexible ether linker make it a suitable input for 3D‑QSAR, pharmacophore modelling, and free‑energy perturbation (FEP) calculations aimed at predicting sigma‑receptor binding or CNS‑MPO scores [1]. Its predicted lower PSA and reduced hydrogen‑bonding capacity relative to piperazine analogs [2] support its use in CNS‑focused in‑silico screening libraries.

Chemical Biology Probe Development with a Structurally Enabled Derivatisation Handle

The oxymethylene linker provides a potential metabolic soft spot and a synthetic handle for further derivatisation (e.g., introduction of fluorescent tags or affinity labels). Research groups developing chemical probes for target engagement studies (CETSA, photoaffinity labeling) may prefer this scaffold over direct benzyl analogs because the ether oxygen allows regioselective modification without disrupting the piperidine‑phenylacetamide pharmacophore [1].

Quote Request

Request a Quote for 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenylacetamide oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.